2-(Ethylsulfonyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

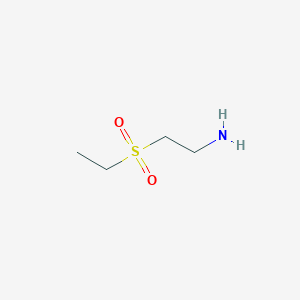

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCWLZFPCMLCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-82-8 | |

| Record name | 2-(ethanesulfonyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(Ethylsulfonyl)ethanamine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 2-(Ethylsulfonyl)ethanamine (CAS No: 173336-82-8).[1] Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to detail the causal reasoning behind the selection of analytical techniques and the logic of spectral interpretation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating workflow that confirms the molecular identity, functional group composition, and atomic connectivity of the target compound. Each section includes field-proven experimental protocols, data interpretation frameworks, and visual aids generated using Graphviz to ensure clarity and reproducibility.

Introduction: The Analyte in Focus

This compound is a versatile intermediate compound recognized for its utility in pharmaceutical and agrochemical synthesis.[1][2] Its structure incorporates a primary amine, a reactive nucleophile, and an ethylsulfonyl moiety, which can enhance polarity and modulate pharmacokinetic properties.[3] The precise arrangement of these functional groups is critical to its reactivity and intended function in subsequent synthetic steps. Therefore, unambiguous structural verification is a non-negotiable prerequisite for its use in research and development.

This guide presents a systematic approach to confirming its structure, C₄H₁₁NO₂S, which has a molecular weight of 137.20 g/mol .[1][4] We will leverage the distinct strengths of three core analytical techniques: Mass Spectrometry for molecular mass and fragmentation, Infrared Spectroscopy for functional group identification, and Nuclear Magnetic Resonance for mapping the precise atomic framework.

Caption: Chemical structure of this compound.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

2.1. Rationale and Approach

Mass Spectrometry (MS) serves as the initial and most direct method for determining the molecular weight of an analyte. For this compound, we employ Electrospray Ionization (ESI) in positive ion mode, a soft ionization technique ideal for polar molecules, which generates a protonated molecular ion ([M+H]⁺). This provides immediate confirmation of the molecular mass. Subsequent fragmentation via tandem MS (MS/MS) is used to break the molecule into smaller, characteristic pieces, offering corroborative evidence for the proposed structure. The fragmentation patterns of amines are well-documented, typically involving cleavage at the Cα-Cβ bond or C-N bond, which provides a predictable pathway for structural verification.[5]

2.2. Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1 µg/mL using the same solvent system.

-

Chromatographic Separation (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range (Full Scan): m/z 50-500.

-

MS/MS: Perform product ion scans on the precursor ion corresponding to [M+H]⁺ (predicted at m/z 138.06).

-

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

-

2.3. Expected Data and Interpretation

The primary goal is to observe the protonated molecular ion and characteristic fragment ions that align with the known structure.

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Identity | Comments |

|---|---|---|---|

| [M+H]⁺ | 138.06 | Protonated Parent Molecule | Confirms the molecular weight of 137.20 Da. |

| [M-C₂H₄+H]⁺ | 110.04 | Loss of ethylene | Fragmentation of the ethylamine chain. |

| [C₂H₅SO₂]⁺ | 93.01 | Ethylsulfonyl cation | Cleavage of the S-C bond. |

| [C₂H₆N]⁺ | 44.05 | Iminium ion | Result of α-cleavage, a characteristic fragment for primary amines.[6] |

Caption: Predicted major fragmentation pathway for this compound.

Infrared Spectroscopy: Functional Group Fingerprinting

3.1. Rationale and Approach

Infrared (IR) Spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule.[7][8] Covalent bonds vibrate at specific frequencies, and when exposed to IR radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. For this compound, we expect to see characteristic absorptions for the N-H bonds of the primary amine and the S=O bonds of the sulfonyl group.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (approx. 1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by running a background scan.

-

Lower the instrument's anvil to bring the sample into firm contact with the crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a baseline correction and peak-picking on the resulting spectrum.

3.3. Expected Data and Interpretation

The presence of sharp, distinct peaks in specific regions of the IR spectrum provides definitive evidence for the key functional groups.

Table 2: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Comments |

|---|---|---|---|

| 3400-3250 | N-H stretch | Primary Amine (-NH₂) | A broad band, often appearing as a doublet, is characteristic of primary amines.[9][10] |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration, confirming the -NH₂ group.[9] |

| 1350-1300 | S=O asymmetric stretch | Sulfonyl (-SO₂-) | Strong, sharp absorption band. |

| 1150-1120 | S=O symmetric stretch | Sulfonyl (-SO₂-) | Strong, sharp absorption band. |

| 2980-2850 | C-H stretch | Alkyl (-CH₂, -CH₃) | Standard aliphatic C-H stretching vibrations. |

Caption: A streamlined workflow for functional group analysis using ATR-FTIR.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

4.1. Rationale and Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of an organic molecule.[8][11] By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, we can determine the number of unique atoms, their neighboring atoms, and their spatial relationships. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are employed to unambiguously link protons to adjacent protons and to their directly attached carbons, respectively, providing a complete and validated structural map.[11]

4.2. Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[12][13]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D ¹H-¹H COSY (Correlated Spectroscopy) spectrum to identify proton-proton couplings.

-

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct carbon-proton attachments.

-

4.3. Expected Data and Interpretation

The structure of this compound contains four distinct carbon environments and four distinct proton environments (excluding the exchangeable amine protons).

¹H NMR Analysis:

-

Ethyl Group (CH₃CH₂-SO₂): A triplet (3H) for the -CH₃ group coupled to the adjacent -CH₂ group, and a quartet (2H) for the -CH₂ group coupled to the -CH₃ group.

-

Ethanamine Chain (-SO₂-CH₂CH₂-NH₂): Two distinct triplets (2H each). The protons on the carbon adjacent to the electron-withdrawing sulfonyl group will be significantly downfield (higher ppm) compared to the protons on the carbon adjacent to the amine.

-

Amine Protons (-NH₂): A broad singlet (2H) that is exchangeable with D₂O.

¹³C NMR Analysis:

-

Four distinct signals are expected, one for each unique carbon atom in the molecule. The carbons closer to the electronegative sulfonyl group and nitrogen atom will appear further downfield.[14]

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H δ (ppm), Multiplicity, Int. | ¹³C δ (ppm) | COSY Correlations | HSQC Correlation |

|---|---|---|---|---|

| CH₃ -CH₂-SO₂- | ~1.4, triplet, 3H | ~7 | -CH₂-SO₂- | C: ~7, H: ~1.4 |

| CH₃-CH₂ -SO₂- | ~3.1, quartet, 2H | ~52 | -CH₃ | C: ~52, H: ~3.1 |

| -SO₂-CH₂ -CH₂-NH₂ | ~3.4, triplet, 2H | ~55 | -CH₂-NH₂ | C: ~55, H: ~3.4 |

| -SO₂-CH₂-CH₂ -NH₂ | ~3.2, triplet, 2H | ~38 | -SO₂-CH₂- | C: ~38, H: ~3.2 |

| -NH₂ | ~1.8, broad singlet, 2H | N/A | None | N/A |

Caption: Integration of 1D and 2D NMR data to confirm the final structure.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is achieved with high confidence through the systematic integration of three orthogonal analytical techniques. Mass spectrometry confirms the correct molecular weight (137.20 Da) and provides fragmentation data consistent with the proposed structure. Infrared spectroscopy validates the presence of the critical primary amine (-NH₂) and sulfonyl (-SO₂-) functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework, confirming the precise connectivity of the ethyl group and the ethanamine bridge. The convergence of these independent datasets provides a self-validating and definitive confirmation of the chemical structure, ensuring its identity and purity for application in research and development.

References

- Review of Analytical Methods for Sulfonamides. (2020). Journal of the Association of Official Analytical Chemists.

- YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. YMER.

- Quora. (2023). What is the method of analysis of sulphonamides?

- Slideshare. (n.d.). Analysis of sulfonamides.

- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.

- Chem-Impex. (n.d.). This compound.

- PharmaCompass.com. (n.d.). 2-(methylsulfonyl)ethan-1-amine hydrochloride.

- Sigma-Aldrich. (n.d.). This compound hydrochloride.

- ECHEMI. (n.d.). 2-(Methylsulfonyl)ethanamine.

- Benchchem. (n.d.). This compound.

- J&K Scientific LLC. (n.d.). This compound.

- BLD Pharm. (n.d.). This compound.

- Pharmapproach. (2025). Analytical Method Development: Structural Elucidation by NMR – V 2.0.

- Benchchem. (n.d.). Structural Elucidation of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine: A Technical Guide.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethylamine.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine.

- Benchchem. (n.d.). Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine.

- MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.

- Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. 173336-82-8|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. quora.com [quora.com]

- 8. jchps.com [jchps.com]

- 9. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 12. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(Ethylsulfonyl)ethanamine (CAS No. 173336-82-8)

Abstract: Unveiling a Versatile Synthetic Building Block

2-(Ethylsulfonyl)ethanamine, identified by CAS number 173336-82-8, is a bifunctional amine of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This molecule incorporates a primary amine, a potent nucleophile, and an ethyl sulfone group, which modulates physicochemical properties such as polarity, solubility, and metabolic stability. The strategic combination of these two functional groups within a compact ethyl framework makes it a valuable intermediate for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, spectroscopic signature, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of this compound is paramount for its effective handling, reaction design, and application. The ethylsulfonyl moiety is a strong electron-withdrawing group, which decreases the basicity of the primary amine compared to simple alkylamines. Simultaneously, the sulfone group, with its capacity for hydrogen bonding, enhances the molecule's polarity and potential for aqueous solubility, a desirable trait in pharmaceutical and biological contexts.[1]

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 173336-82-8 | [2][3] |

| Molecular Formula | C₄H₁₁NO₂S | [3] |

| Molecular Weight | 137.20 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Appearance | Light pale yellow solid | [3] |

| Purity | Typically ≥98% (by NMR) | [3] |

| SMILES | CCS(=O)(=O)CCN | [2] |

| InChI Key | JMCWLZFPCMLCBV-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 285-295 °C (at 760 mmHg) | (Estimated) |

| Predicted Melting Point | 45-55 °C | (Estimated) |

| Predicted pKa | ~9.5 (for the conjugate acid) | (Estimated) |

| Solubility | Soluble in water and polar organic solvents like methanol, ethanol. | [4] |

| Storage Conditions | Store at 0-8°C, sealed in a dry, dark place. | [3] |

Synthesis and Manufacturing Pathways

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure suggests two primary and logical synthetic strategies. The choice of route often depends on the availability of starting materials and the desired scale of production.

Logical Retrosynthetic Analysis

The molecule can be disconnected in two main ways, leading to the proposed synthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Route A: Oxidation of 2-(Ethylthio)ethanamine

This is arguably the most direct and common approach for synthesizing alkyl sulfones. The commercially available thioether precursor, 2-(ethylthio)ethanamine, is oxidized to the corresponding sulfone.

Caption: Experimental workflow for the oxidation synthesis route.

-

Rationale: Hydrogen peroxide in acetic acid is a classic and effective system for oxidizing sulfides to sulfones. The reaction is exothermic, necessitating careful temperature control to prevent over-oxidation or side reactions.

-

Dissolution: Dissolve 2-(ethylthio)ethanamine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.

-

Oxidant Addition: Add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 30°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with starch-iodide paper.

-

Neutralization & Extraction: Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Route B: Michael Addition to Ethyl Vinyl Sulfone

This route involves the conjugate (Michael) addition of ammonia or an ammonia equivalent to ethyl vinyl sulfone. Ethyl vinyl sulfone is a potent Michael acceptor, readily reacting with nucleophiles like amines.[5]

-

Rationale: The strong electron-withdrawing nature of the sulfonyl group activates the vinyl group for nucleophilic attack. Using a large excess of ammonia is crucial to minimize the dialkylation product, where the newly formed primary amine reacts with a second molecule of ethyl vinyl sulfone.

-

Setup: A solution of ethyl vinyl sulfone (1.0 eq) in a protic solvent like ethanol is prepared in a pressure-rated vessel.

-

Amine Addition: The vessel is cooled, and a large excess of a saturated solution of ammonia in ethanol (or liquid ammonia) is added.

-

Reaction: The vessel is sealed and stirred at room temperature or with gentle heating. The reaction is typically monitored by GC-MS or LC-MS.

-

Work-up and Purification: Upon completion, the excess ammonia and solvent are removed under reduced pressure. The residue is then purified, often by distillation or chromatography, to isolate the desired primary amine.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public databases lack experimental spectra for this specific compound, its expected spectroscopic features can be reliably predicted based on its functional groups and data from close analogs like 2-(methylsulfonyl)ethanamine.[3]

Predicted ¹H and ¹³C NMR Data

The NMR spectra are expected to be clean and highly informative, reflecting the simple aliphatic structure.

Table of Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| C H₃-CH₂-SO₂ | ~1.4 | Triplet (t) | 3H | ~7.5 |

| CH₃-C H₂-SO₂ | ~3.1 | Quartet (q) | 2H | ~7.5 |

| SO₂-C H₂-CH₂-NH₂ | ~3.3 | Triplet (t) | 2H | ~6.5 |

| SO₂-CH₂-C H₂-NH₂ | ~3.0 | Triplet (t) | 2H | ~6.5 |

| NH ₂ | ~1.5-2.5 | Broad Singlet | 2H | - |

Table of Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon (Assignment) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH₂-SO₂ | ~7 |

| CH₃-C H₂-SO₂ | ~48 |

| SO₂-C H₂-CH₂-NH₂ | ~55 |

| SO₂-CH₂-C H₂-NH₂ | ~38 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the amine and sulfone groups.

-

N-H Stretch: A characteristic medium-to-weak pair of peaks (for the symmetric and asymmetric stretches of the primary amine) is expected around 3300-3400 cm⁻¹ . In a condensed phase, hydrogen bonding may broaden these peaks.

-

C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm⁻¹ .

-

N-H Bend: A scissoring vibration for the -NH₂ group should be visible around 1600-1650 cm⁻¹ .

-

S=O Stretch: The most intense and characteristic peaks will be the symmetric and asymmetric stretches of the sulfone group, appearing at approximately 1120-1150 cm⁻¹ and 1300-1330 cm⁻¹ , respectively.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion ([M]⁺) at m/z = 137 would be expected. The fragmentation pattern would likely be dominated by cleavage alpha to the nitrogen atom, leading to a stable iminium ion fragment.

-

Base Peak: The most abundant fragment (base peak) is predicted to be at m/z = 30 ([CH₂=NH₂]⁺), resulting from cleavage of the C-C bond adjacent to the amine.

-

Other Fragments: Loss of an ethyl group ([M-29]⁺) at m/z = 108 and fragments related to the ethylsulfonyl moiety would also be expected.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile building block. Its primary amine serves as a handle for introducing the ethylsulfonyl fragment into larger molecules through reactions like amidation, reductive amination, or N-alkylation.

Role in Medicinal Chemistry

The ethylsulfonyl moiety is a well-regarded functional group in drug design. It is often used as a bioisostere for other groups, and its presence can significantly improve a drug candidate's profile.

-

Improved Pharmacokinetics: The polar sulfone group can enhance aqueous solubility and improve absorption. It is also generally resistant to metabolic degradation, which can increase a compound's half-life.[3][6]

-

Target Engagement: As a potent hydrogen bond acceptor, the sulfone can form crucial interactions with biological targets like enzyme active sites or receptors.

-

Neurological Disorders: Vendor information frequently highlights its use as an intermediate in the synthesis of drugs targeting neurological disorders, suggesting its incorporation into scaffolds that interact with central nervous system targets.[2][3]

-

Enzyme Inhibition: It is employed in research related to enzyme inhibition, where the amine can be used to link the sulfone-containing fragment to a pharmacophore that binds to an enzyme's active site.[2][3] For instance, the related compound 2-(Methylsulfonyl)ethylamine Hydrochloride is used to synthesize potent and selective PI3Kδ inhibitors.[7]

To illustrate its utility, the following protocol describes the synthesis of an N-acylated derivative, a common step in constructing kinase inhibitors and other targeted therapeutics.

Caption: General workflow for an amide coupling reaction.

Agrochemical Development

In agrochemical research, this compound serves as an intermediate for creating novel pesticides and herbicides.[2][5] The sulfonyl group is a common feature in many commercial agrochemicals, contributing to their biological activity and environmental stability. The amine functionality allows for its easy incorporation into various chemical scaffolds to modulate activity and selectivity.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a controlled laboratory environment. Although a full toxicological profile is not available, data on similar compounds and its functional groups necessitate caution.

-

Hazard Statements: May cause an allergic skin reaction and causes serious eye irritation.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, as recommended at 0-8°C.[3]

Conclusion and Future Outlook

This compound is a strategically designed building block that offers a reliable method for introducing the valuable ethylsulfonylamine moiety into target molecules. Its utility is firmly established in the discovery pipelines of both the pharmaceutical and agrochemical industries. While its direct biological activities are not the primary focus, its role as a key intermediate is critical. Future research will likely continue to exploit its bifunctional nature to create novel compounds with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. As synthetic methodologies evolve, the demand for such well-defined and versatile intermediates is poised to grow, solidifying the importance of this compound in modern chemical synthesis.

References

- Pharmaffiliates. 2-(Methylsulfonyl)ethan-1-amine Hydrochloride.

- PubChem. 2-(Methylsulfonyl)ethanamine. National Center for Biotechnology Information. PubChem Compound Database; CID=4340561.

Sources

Synthesis pathway for 2-(Ethylsulfonyl)ethanamine

An In-depth Technical Guide to the Synthesis of 2-(Ethylsulfonyl)ethanamine

Abstract

This compound is a pivotal building block in contemporary medicinal and agricultural chemistry.[1][2] Its unique bifunctional nature, featuring a potent electron-withdrawing ethylsulfonyl group and a nucleophilic primary amine, makes it an invaluable synthon for constructing complex, biologically active molecules. The ethylsulfonyl moiety often enhances solubility and pharmacokinetic profiles, while the primary amine serves as a critical handle for molecular elaboration.[1] This guide provides an in-depth exploration of the principal synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will dissect three core strategies: nucleophilic substitution on a halo-sulfone precursor, conjugate addition to ethyl vinyl sulfone, and reduction of a sulfonyl acetonitrile intermediate. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and provides field-proven, step-by-step protocols.

Retrosynthetic Analysis and Strategic Overview

A logical disconnection of the target molecule, this compound, reveals three primary retrosynthetic pathways. These pathways dictate the selection of starting materials and the overall synthetic strategy. The core challenge lies in the selective and efficient introduction of the primary amine functionality while constructing or starting with the ethylsulfonyl backbone.

Caption: Retrosynthetic analysis of this compound.

-

Pathway 1 (Nucleophilic Substitution): This is the most direct approach, involving the displacement of a leaving group (e.g., halide) on a pre-formed 2-carbon ethyl sulfone backbone by an ammonia equivalent.

-

Pathway 2 (Michael Addition): This strategy leverages the electrophilicity of an α,β-unsaturated sulfone, ethyl vinyl sulfone, which acts as a Michael acceptor for an ammonia equivalent.[3]

-

Pathway 3 (Nitrile Reduction): This pathway involves the synthesis of an ethylsulfonyl-containing precursor with a nitrile group, which is then reduced in the final step to unveil the primary amine.

Pathway 1: Nucleophilic Substitution on 2-Chloroethyl Ethyl Sulfone

This pathway is arguably the most classical and widely employed due to its straightforward nature. The strategy hinges on the synthesis of an activated precursor, 2-chloroethyl ethyl sulfone, where the potent electron-withdrawing sulfonyl group enhances the electrophilicity of the adjacent carbon, facilitating an S(_N)2 reaction.[4]

Synthesis of Precursor: 2-Chloroethyl Ethyl Sulfone

The precursor is typically prepared in a two-step sequence starting from 2-(ethylthio)ethanol (ethyl 2-hydroxyethyl sulfide).

-

Oxidation: The sulfide is first oxidized to the corresponding sulfone, 2-(ethylsulfonyl)ethanol. Common oxidizing agents include hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA).

-

Chlorination: The resulting alcohol is then converted to the target chloride using a chlorinating agent. Thionyl chloride (SOCl(_2)) is highly effective for this transformation.[5]

Caption: Synthesis of 2-Chloroethyl Ethyl Sulfone.

Introduction of the Amino Group: The Gabriel Synthesis

Direct amination of 2-chloroethyl ethyl sulfone with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to the product amine being nucleophilic. The Gabriel synthesis provides a robust solution to this problem by using potassium phthalimide as a protected source of ammonia, ensuring the clean formation of the primary amine.[6][7]

The mechanism involves the S(_N)2 attack of the phthalimide anion on the electrophilic carbon of 2-chloroethyl ethyl sulfone to form N-(2-(ethylsulfonyl)ethyl)phthalimide. This intermediate effectively "protects" the nitrogen from over-alkylation.[8] The primary amine is then liberated from the phthalimide moiety by hydrazinolysis, which proceeds via nucleophilic acyl substitution.[7][9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy Benzyl 2-chloroethyl sulfone | 66998-67-2 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

A-Z Guide to 2-(Ethylsulfonyl)ethanamine: Elucidating the Mechanism of Action in Biochemical Assays

Abstract

This technical guide provides a comprehensive framework for characterizing the mechanism of action of 2-(Ethylsulfonyl)ethanamine, a compound of interest in drug discovery due to its structural motifs. Possessing both a nucleophilic amine and a potentially electrophilic ethylsulfonyl group, this molecule presents a unique profile for targeted covalent inhibition.[1][2] While public data on its specific biological targets is limited, its structure strongly suggests a potential role as a covalent inhibitor, likely targeting nucleophilic amino acid residues such as cysteine within enzyme active sites.[3] This guide outlines a robust, multi-faceted approach to hypothesize and validate this mechanism, providing researchers with the foundational protocols and interpretive logic required for a thorough investigation. We will proceed under the working hypothesis that this compound acts as a covalent inhibitor of a hypothetical cysteine-dependent kinase, herein referred to as "Thiol-Reactive Kinase 1" (TRK1).

Introduction: Structural Rationale and a Covalent Hypothesis

This compound is a small molecule featuring an ethylsulfonyl group and a primary amine. The sulfonyl group is a cornerstone in modern drug discovery, known to enhance polarity, solubility, and engage in specific interactions with biological targets.[4][5][6][7] Specifically, sulfonyl-containing compounds have been investigated as inhibitors for a wide array of enzymes.[6][7] The ethylsulfonyl moiety, in particular, can act as a latent electrophile, making it a candidate "warhead" for forming a permanent, covalent bond with a target protein.[8]

Covalent inhibition has seen a renaissance in drug development, with numerous approved drugs leveraging this mechanism for enhanced potency and prolonged duration of action.[3][9] These inhibitors typically work by forming an initial reversible complex with the enzyme, followed by an irreversible chemical reaction that permanently inactivates it.[10][11] The most common target for such warheads is the thiol group of cysteine residues, due to its high nucleophilicity.[3]

Based on these principles, we hypothesize that this compound functions as a targeted covalent inhibitor. Our investigation will focus on validating this proposed mechanism through a series of integrated biochemical and biophysical assays.

Proposed Mechanism: Covalent Modification of TRK1

We propose a two-step mechanism. First, the compound reversibly binds to the active site of TRK1. Following this initial binding, the nucleophilic thiol group of a cysteine residue in the active site attacks the electrophilic center of the ethylsulfonyl group, forming a stable, irreversible covalent bond. This action permanently blocks substrate access and inactivates the enzyme.

Experimental Framework for Mechanism Validation

To rigorously test our hypothesis, we will employ a multi-pillar strategy designed to provide orthogonal evidence for covalent inhibition and target engagement. This workflow ensures that each experimental stage builds upon the last, creating a self-validating system.

Pillar 1: Enzyme Kinetics for Covalent Inhibition

The hallmark of an irreversible or covalent inhibitor is time-dependent inhibition.[12][13][14] Unlike reversible inhibitors, where a steady-state of inhibition is reached quickly, the effect of a covalent inhibitor increases over the duration of its incubation with the target enzyme.[9]

Key Experiment: IC₅₀ Shift Assay

This assay is a straightforward method to quickly assess time-dependency. The potency (IC₅₀) of the inhibitor is measured at different pre-incubation times with the enzyme before adding the substrate to start the reaction. A decrease in IC₅₀ with longer pre-incubation times is strong evidence of irreversible or slow-binding inhibition.[12]

Protocol: IC₅₀ Shift Assay for TRK1

-

Reagent Preparation:

-

TRK1 Enzyme Stock: Prepare a concentrated stock of purified TRK1 in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 10 points) from this stock.

-

Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP at their respective Kₘ concentrations in assay buffer.

-

-

Pre-incubation:

-

In a 96-well plate, add the TRK1 enzyme to the assay buffer.

-

Add diluted this compound or DMSO (vehicle control) to the wells.

-

Prepare three identical plates. Incubate Plate 1 for 5 minutes, Plate 2 for 30 minutes, and Plate 3 for 60 minutes at room temperature.

-

-

Reaction Initiation & Detection:

-

To each well of the incubated plates, add the Substrate/ATP mix to start the kinase reaction.

-

Allow the reaction to proceed for a fixed time (e.g., 20 minutes) within the linear range of product formation.

-

Stop the reaction and quantify product formation using a suitable detection method (e.g., luminescence-based ATP-to-ADP conversion assay).

-

-

Data Analysis:

-

Normalize the data to the vehicle (DMSO) control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.

-

Expected Results & Interpretation

A significant leftward shift in the dose-response curve and a corresponding decrease in the IC₅₀ value with increased pre-incubation time strongly indicates a covalent mechanism of action.

| Pre-incubation Time | IC₅₀ (nM) [Hypothetical Data] | Fold Shift (vs. 5 min) |

| 5 minutes | 1250 | 1.0x |

| 30 minutes | 310 | 4.0x |

| 60 minutes | 95 | 13.2x |

Pillar 2: Mass Spectrometry for Covalent Adduct Confirmation

While kinetic assays suggest irreversibility, they do not prove the formation of a covalent bond. Mass spectrometry (MS) is the gold standard for directly detecting the covalent modification of a protein by an inhibitor.[15][16] This is achieved by measuring the mass increase of the protein or its peptides corresponding to the mass of the bound inhibitor.[17][18]

Key Experiment: Intact Protein and Peptide Mapping LC-MS/MS

This experiment aims to first confirm the mass change on the intact protein and then to pinpoint the exact amino acid residue that has been modified.

Protocol: LC-MS/MS Analysis of TRK1-Inhibitor Adduct

-

Adduct Formation:

-

Incubate purified TRK1 (e.g., 5 µM) with a 5-fold molar excess of this compound for 2 hours at room temperature. A control sample with DMSO should be run in parallel.

-

Remove excess, unbound inhibitor using a desalting column.

-

-

Intact Protein Analysis:

-

Analyze the desalted samples via Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Deconvolute the resulting mass spectra to determine the precise mass of the intact protein in both the treated and control samples.

-

Causality Check: The expected mass increase should correspond to the molecular weight of this compound (137.21 Da).

-

-

Peptide Mapping (Bottom-Up Proteomics):

-

Denature, reduce, and alkylate the protein samples (treated and control).

-

Digest the proteins into smaller peptides using a protease like trypsin.[17]

-

Analyze the peptide mixtures using LC-tandem MS (LC-MS/MS).

-

-

Data Analysis:

-

Use a proteomics search engine (e.g., Mascot, MaxQuant) to analyze the MS/MS data.[17]

-

Search the data against the known sequence of TRK1, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor (137.21 Da).

-

The identification of a peptide with this specific mass shift, confirmed by its fragmentation pattern (MS/MS spectrum), provides definitive evidence of covalent modification at that specific cysteine residue.[15][19]

-

Expected Results & Interpretation

| Analysis Type | Control Sample (TRK1 + DMSO) [Hypothetical] | Treated Sample (TRK1 + Inhibitor) [Hypothetical] | Interpretation |

| Intact Protein Mass | 45,000.0 Da | 45,137.2 Da | Mass shift of +137.2 Da confirms 1:1 covalent binding of the inhibitor. |

| Peptide Mapping | Unmodified Peptide: ACDFGHYK | Modified Peptide: AC(+137.2)DFGHYK | Identifies the specific cysteine residue (Cys-123, for example) as the site of modification. |

Pillar 3: Cellular Target Engagement

Confirming that a compound can bind its target in the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in situ.[20][21][22] The principle is that when a ligand binds to a protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[23][24]

Key Experiment: Isothermal Dose-Response CETSA

This experiment determines the concentration of the inhibitor required to stabilize its target at a specific temperature in intact cells, providing a measure of cellular potency.

Protocol: Isothermal Dose-Response CETSA

-

Cell Treatment:

-

Culture cells expressing TRK1 to ~80% confluency.

-

Treat cells with a serial dilution of this compound or DMSO (vehicle) for a fixed time (e.g., 1 hour).

-

-

Thermal Challenge:

-

Determine the optimal challenge temperature (Tₘ) from a preliminary CETSA melting curve experiment.[20]

-

Heat the treated cell suspensions to this predetermined temperature for 3 minutes, leaving a set of aliquots at room temperature as a non-heated control.

-

Immediately cool the samples on ice.

-

-

Lysis and Protein Quantification:

-

Lyse the cells (e.g., via freeze-thaw cycles).

-

Separate the soluble protein fraction (containing stabilized, non-aggregated TRK1) from the precipitated, denatured proteins by centrifugation.

-

Collect the supernatant.

-

-

Detection:

-

Quantify the amount of soluble TRK1 in each sample using a specific detection method, such as Western Blotting or an ELISA.

-

-

Data Analysis:

-

Normalize the amount of soluble TRK1 in the heated samples to the non-heated samples for each concentration.

-

Plot the normalized soluble TRK1 fraction against the inhibitor concentration.

-

Fit the data to determine the EC₅₀, which represents the concentration required for half-maximal stabilization of TRK1 in the cell.

-

Expected Results & Interpretation

A dose-dependent increase in the amount of soluble TRK1 after the heat challenge indicates that this compound is binding to and stabilizing its target in a cellular context. This result provides crucial evidence that the compound can access and engage its target within the complexities of a living system.

Conclusion and Future Directions

The integrated experimental framework detailed in this guide provides a rigorous and logical pathway to elucidate the mechanism of action for this compound. By systematically progressing through kinetic analysis, direct biophysical confirmation of covalent adduct formation, and in-cell target engagement, researchers can build a compelling, evidence-based case for its function as a targeted covalent inhibitor.

Successful validation of this hypothesis would position this compound as a valuable tool compound for studying TRK1 biology and as a lead scaffold for the development of novel therapeutics. Future work should include broader selectivity profiling using activity-based protein profiling (ABPP) to understand its off-target interactions and structural biology studies (e.g., X-ray crystallography) to visualize the covalent interaction at an atomic level.[25][26][27][28][29]

References

- Title: Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges Source: National Institutes of Health (NIH) URL:[Link]

- Title: From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets Source: BioAscent URL:[Link]

- Title: Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions Source: PubMed URL:[Link]

- Title: Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: MDPI URL:[Link]

- Title: A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments Source: National Institutes of Health (NIH) URL:[Link]

- Title: A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. Source: National Institutes of Health (NIH) URL:[Link]

- Title: A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications Source: National Institutes of Health (NIH) URL:[Link]

- Title: Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry Source: ACS Public

- Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL:[Link]

- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Inform

- Title: A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul

- Title: Detection of ABP binding sites and competitive ABPP Source: ResearchG

- Title: What Is Irreversible Inhibition? Source: YouTube URL:[Link]

- Title: Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications Source: ResearchG

- Title: Enzyme inhibitor Source: Wikipedia URL:[Link]

- Title: Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition Source: MIT OpenCourseWare URL:[Link]

- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL:[Link]

- Title: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic

- Title: Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications Source: Bentham Science URL:[Link]

- Title: Reversible Covalent Inhibitor Binding Assay Source: Domainex URL:[Link]

- Title: CETSA Source: CETSA URL:[Link]

- Title: Investigation of MOA of next generation covalent inhibitors Source: AXXAM URL:[Link]

- Title: A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations Source: ResearchG

- Title: Bioorthogonal Reactions in Activity-Based Protein Profiling Source: National Institutes of Health (NIH) URL:[Link]

- Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers URL:[Link]

- Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: Royal Society of Chemistry URL:[Link]

- Title: Mechanisms of the glycaemic effects of sulfonylureas Source: PubMed URL:[Link]

- Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: PubMed Central URL:[Link]

- Title: 2-[2-(3-Fluorophenoxy)ethylsulfonyl]ethanamine | C10H14FNO3S | CID 28918539 Source: PubChem URL:[Link]

- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL:[Link]

- Title: Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors Source: PubMed Central URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axxam.com [axxam.com]

- 10. youtube.com [youtube.com]

- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 12. Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. mdpi.com [mdpi.com]

- 16. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 20. annualreviews.org [annualreviews.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. CETSA [cetsa.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 28. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 29. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(Ethylsulfonyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The ethylsulfonyl moiety, in particular, has garnered attention for its ability to enhance solubility, metabolic stability, and target engagement. When coupled with a primary amine, as in the case of 2-(Ethylsulfonyl)ethanamine, a versatile building block emerges, offering a confluence of desirable properties for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive exploration of the physical and chemical properties of this compound. Moving beyond a simple recitation of data, this document aims to provide a deeper understanding of the causality behind its characteristics and the practical implications for its use in a research and development setting. Every piece of information, from its fundamental properties to proposed analytical methodologies, is presented with the goal of empowering researchers to effectively utilize this compound in their synthetic endeavors. While experimentally derived data for this specific molecule is not extensively available in public literature, this guide synthesizes known information with well-established principles of organic chemistry and data from analogous compounds to provide a robust and scientifically grounded resource.

Core Molecular Attributes and Identifiers

This compound is a bifunctional organic molecule characterized by a primary amino group and an ethylsulfonyl group. This unique combination imparts both basicity and a high degree of polarity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 173336-82-8 | [1][2] |

| Molecular Formula | C₄H₁₁NO₂S | [1] |

| Molecular Weight | 137.20 g/mol | [1] |

| Appearance | Light pale yellow solid | [1] |

| SMILES | CCS(=O)(=O)CCN | [2] |

| InChI Key | JMCWLZFPCMLCBV-UHFFFAOYSA-N | [2] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For this compound, these properties are largely dictated by the interplay between the basic amine and the polar sulfonyl group. While extensive experimental data for the free base is limited, the following table summarizes available and predicted values.

| Property | Value | Remarks and Scientific Rationale |

| Melting Point | Not experimentally determined | As a solid at room temperature, it is expected to have a melting point above ambient temperature. The presence of hydrogen bonding from the amine and strong dipole-dipole interactions from the sulfonyl group will contribute to a relatively high melting point for a molecule of its size. |

| Boiling Point | Predicted: ~250-300 °C | The boiling point of the analogous 2-(Methylsulfonyl)ethanamine is reported as 160 °C at 0.02 Torr.[3] Due to the increased molecular weight of the ethyl group, the boiling point of this compound is expected to be slightly higher under the same conditions. At atmospheric pressure, significant decomposition may occur before boiling. |

| Solubility | Soluble in water. | The primary amine and the sulfonyl group are both capable of hydrogen bonding with water, leading to good aqueous solubility. Solubility in organic solvents will vary based on polarity. It is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility in nonpolar solvents like hexanes is expected to be low. |

| pKa (of the conjugate acid) | Predicted: ~9-10 | The pKa of the conjugate acid of a primary amine is typically in the range of 9-11. The electron-withdrawing nature of the ethylsulfonyl group will slightly decrease the basicity of the amine compared to a simple alkylamine, thus lowering the pKa of its conjugate acid. For comparison, the pKa of taurine's amino group is approximately 9.[4][5] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the nucleophilicity of the primary amine. The ethylsulfonyl group is relatively inert under many reaction conditions, making it a stable scaffold for further molecular elaboration.

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It readily participates in a variety of bond-forming reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The ethylsulfonyl group's electron-withdrawing nature can modulate the reactivity of the amine, making it slightly less basic but still a highly effective nucleophile in most synthetic transformations.

Caption: Key nucleophilic reactions of this compound.

Synthetic Pathways

A plausible synthetic route to this compound can be adapted from methods used for analogous compounds, such as the synthesis of 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride.[6] A likely pathway involves the reaction of a suitable sulfur-containing starting material with a two-carbon electrophile bearing a protected or masked amino group, followed by oxidation of the sulfur and deprotection of the amine.

A potential synthetic workflow is outlined below:

Caption: A potential synthetic route to this compound.

Spectroscopic Characterization

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Ethyl -CH₃ | ~1.3 ppm (triplet) | Aliphatic methyl group adjacent to a methylene group. |

| Ethyl -CH₂- | ~3.1 ppm (quartet) | Methylene group adjacent to a methyl group and the sulfonyl group. | |

| -SO₂-CH₂- | ~3.4 ppm (triplet) | Methylene group alpha to the electron-withdrawing sulfonyl group. | |

| -CH₂-NH₂ | ~3.0 ppm (triplet) | Methylene group alpha to the primary amine. | |

| -NH₂ | Broad singlet, variable | Chemical shift and appearance are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. | |

| ¹³C NMR | Ethyl -CH₃ | ~7 ppm | Aliphatic methyl carbon. |

| Ethyl -CH₂- | ~48 ppm | Aliphatic methylene carbon attached to the sulfonyl group. | |

| -SO₂-CH₂- | ~55 ppm | Methylene carbon alpha to the sulfonyl group. | |

| -CH₂-NH₂ | ~38 ppm | Methylene carbon alpha to the amino group. | |

| IR | N-H Stretch | 3400-3300 cm⁻¹ (two bands) | Characteristic stretching vibrations for a primary amine. |

| C-H Stretch | 2950-2850 cm⁻¹ | Aliphatic C-H stretching. | |

| S=O Stretch | 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹ | Asymmetric and symmetric stretching of the sulfonyl group, respectively. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 137 | The molecular ion peak may be of low intensity. |

| Base Peak | m/z = 30 ([CH₂NH₂]⁺) | Alpha-cleavage is a common fragmentation pathway for primary amines. | |

| Other Fragments | m/z = 108 ([M-C₂H₅]⁺), m/z = 92 ([M-C₂H₅O]⁺) | Fragmentation patterns will involve cleavage adjacent to the sulfonyl and amino groups. |

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound. These should be considered as starting points and may require optimization.

Illustrative Synthesis Protocol

This protocol is a hypothetical adaptation based on known reactions for similar compounds.

Step 1: Synthesis of 2-(Ethylthio)ethanamine

-

To a solution of sodium ethanethiolate (1.0 eq) in ethanol, add 2-bromoethanamine hydrobromide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(ethylthio)ethanamine.

Step 2: Oxidation to this compound

-

Dissolve the crude 2-(ethylthio)ethanamine (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add a solution of Oxone® (2.2 eq) in water dropwise.

-

Stir the reaction at room temperature for 18 hours.

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Quantification by RP-HPLC

This method is based on general procedures for the analysis of sulfonamides and related compounds.[7][8][9]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm or ELSD/CAD

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Caption: A typical workflow for the quantification of this compound by RP-HPLC.

Safety and Handling

This compound is classified as a hazardous substance.[10]

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8 °C.[1][11]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable building block in several areas of chemical research:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The ethylsulfonyl group can improve the pharmacokinetic properties of a drug candidate.

-

Agrochemicals: It is used in the formulation of pesticides and herbicides to enhance their efficacy.[1][2]

-

Biochemical Research: This compound can be used in studies related to enzyme inhibition, providing insights into metabolic pathways.[1][2]

-

Material Science: It has applications in the development of specialty polymers and coatings.[2]

References

- Stoilova, T., Koleva, I., & Yordanova, S. (2019).

- Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Medycyna Weterynaryjna, 69(11), 688-691. [Link]

- Samara, V., & Papadoyannis, I. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Hygienic Engineering and Design, 9, 3-11. [Link]

- Chaimbault, P., Albéric, P., & Lafosse, M. (2004). Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates. Analytical biochemistry, 332(2), 215–225. [Link]

- Patyra, E., Kwiatek, K., & Nebot, C. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(23), 5621. [Link]

- Patel, K. M., & Captain, A. D. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5988-5988. [Link]

- Cutignano, A., Mucci, A., & Di Marzo, V. (2023). Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples. Journal of pharmaceutical and biomedical analysis, 226, 115252. [Link]

- Chaimbault, P., Albéric, P., & Lafosse, M. (2004). Development of an LC–MS–MS method for the quantification of taurine derivatives in marine invertebrates. Analytical Biochemistry, 332(2), 215-225. [Link]

- Chaimbault, P., et al. (2004).

- Ripps, H., & Shen, W. (2012). Review: taurine: a "very essential" amino acid. Molecular vision, 18, 2673–2686. [Link]

- Ripps, H., & Shen, W. (2012). Chemical structures of taurine and analogous molecules.

- Jakaria, M., et al. (2019). Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. Redox biology, 24, 101223. [Link]

- Waliullah, S., et al. (2022). Role of Taurine and its Analogs Against Various Disorders and its Beneficial Effects: A Review Article. Acta Scientific Medical Sciences, 6(9), 95-115. [Link]

- PubChem. (n.d.). Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1).

- Google Patents. (n.d.). Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.

- Huxtable, R. J. (1989). Physiological actions of taurine. Physiological reviews, 69(1), 101-163. [Link]

- Chitranshi, P., Wang, E. H., & Gilles, C. T. (n.d.). Rapid and Sensitive Analysis of Taurine in Human Serum and Beagle Plasma using Liquid Chromatography-Tandem Mass Spectrometry. Shimadzu. [Link]

- PubChem. (n.d.). 2-[2-(3-Fluorophenoxy)ethylsulfonyl]ethanamine.

- Google Patents. (n.d.). Synthetic method of 2-thiophene ethylamine.

- Google Patents. (n.d.). Method for synthesizing 2-thiophene ethylamine.

- Eureka | Patsnap. (2013). Method for synthesizing 2-thiophene ethylamine. [Link]

- Google Patents. (n.d.). Method for synthesizing 2-thiophene ethylamine.

- Renuga, D., et al. (2015). DFT analysis on the molecular structure, vibrational and electronic spectra of 2-(cyclohexylamino)ethanesulfonic acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 136 Pt B, 936–946. [Link]

- Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]

- Branca, C., et al. (2021). Multiscale Spectral Analysis on Lysozyme Aqueous Solutions in the Presence of PolyEthyleneGlycol. Applied sciences, 11(15), 6758. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents [patents.google.com]

- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]

- 9. imeko.info [imeko.info]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. 173336-82-8|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Physicochemical Properties of 2-(Ethylsulfonyl)ethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the core molecular attributes of 2-(Ethylsulfonyl)ethanamine, an important building block in medicinal chemistry and pharmaceutical research. Its unique sulfonyl group imparts specific properties that are leveraged in the synthesis of novel therapeutic agents.[1][2]

Molecular Identity and Structure

This compound is a bifunctional organic compound containing both a primary amine (-NH₂) and an ethylsulfonyl (-SO₂CH₂CH₃) group. This structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate.[1][2] The presence of the ethylsulfonyl moiety can enhance the pharmacokinetic properties of molecules into which it is incorporated.[1][2]

The canonical SMILES representation of the molecule is CCS(=O)(=O)CCN.[3]

Caption: 2D structure of this compound.

Core Physicochemical Data

The fundamental properties of a compound are critical for its application in synthesis and drug design. The molecular formula and weight are primary identifiers for stoichiometric calculations and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₂S | [1][4] |

| Molecular Weight | 137.2 g/mol | [1][2] |

| CAS Number | 173336-82-8 | [1][3] |

| Appearance | Light pale yellow solid | [1][2] |

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: It is a key building block in the synthesis of biologically active molecules and novel therapeutic agents.[1][2] Its ability to undergo nucleophilic substitution reactions is particularly useful.[1][2]

-

Drug Discovery: The ethylsulfonyl group can improve the pharmacokinetic profile of drug candidates.[1][2]

-

Analytical Chemistry: The compound can be used as a reagent in various analytical techniques.[1]

Experimental Protocols: Compound Handling

Due to its chemical nature, proper handling and storage are essential to maintain the integrity of this compound.

-

Temperature: Store the compound at 0-8°C.[1]

-

Atmosphere: Keep in a tightly sealed container, protected from moisture.

-

Location: Store in a dry, well-ventilated area away from incompatible substances.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-(Ethylsulfonyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Ethylsulfonyl)ethanamine is a primary amine containing an ethylsulfonyl group. This bifunctional molecule holds significant interest for researchers, scientists, and drug development professionals due to its potential applications as a building block in medicinal chemistry and materials science. The presence of both a nucleophilic amine and a polar sulfonyl group imparts unique physicochemical properties, making it a valuable synthon for creating more complex molecular architectures. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the ethyl group and the two methylene groups of the ethanamine backbone.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ (ethyl) | ~1.3 | Triplet (t) | 3H | Located on the ethyl group attached to the sulfonyl group, shielded relative to the methylene protons. The signal will be split into a triplet by the adjacent CH₂ group. |

| CH₂ (ethyl) | ~3.1 | Quartet (q) | 2H | Part of the ethyl group, deshielded by the adjacent sulfonyl group. The signal will be split into a quartet by the neighboring CH₃ group. |

| SO₂-CH₂ | ~3.3 | Triplet (t) | 2H | Methylene group directly attached to the electron-withdrawing sulfonyl group, leading to a significant downfield shift. It will appear as a triplet due to coupling with the adjacent CH₂-N group. |

| CH₂-NH₂ | ~3.0 | Triplet (t) | 2H | Methylene group adjacent to the amine. The electron-withdrawing effect of the distant sulfonyl group will cause a moderate downfield shift. It will be a triplet due to coupling with the SO₂-CH₂ group. |

| NH₂ | 1.5 - 3.0 | Broad singlet (br s) | 2H | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

B. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H₃ (ethyl) | ~7 | The methyl carbon of the ethyl group, located in an upfield region. |

| C H₂ (ethyl) | ~49 | The methylene carbon of the ethyl group, deshielded by the attached sulfonyl group. |

| SO₂-C H₂ | ~52 | Methylene carbon directly bonded to the sulfonyl group, experiencing a strong deshielding effect. |

| C H₂-NH₂ | ~38 | Methylene carbon attached to the nitrogen atom. |

C. Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired information (e.g., D₂O will result in the exchange of the NH₂ protons).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |